molecular formula C2H10N4O6 B1253146 1,2-Ethanediamine, dinitrate CAS No. 20829-66-7

1,2-Ethanediamine, dinitrate

Cat. No. B1253146
CAS RN: 20829-66-7
M. Wt: 186.12 g/mol
InChI Key: FONBHTQCMAUYEF-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, also known as ethylenediamine, is an organic compound with the formula C2H4(NH2)2 . It is a colorless liquid with an ammonia-like odor and is a basic amine . It is a widely used building block in chemical synthesis .


Synthesis Analysis

Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium . In this reaction, hydrogen chloride is generated, which forms a salt with the amine . The amine is liberated by the addition of sodium hydroxide and can then be recovered by rectification .


Molecular Structure Analysis

The molecular structure of 1,2-Ethanediamine can be represented as NH2CH2CH2NH2 . It has a molecular weight of 60.1 g/mol .


Physical And Chemical Properties Analysis

Ethylenediamine is a colorless, viscous liquid with an ammonia-like odor . It has a density of 0.90 g/cm3, a melting point of 8 °C, and a boiling point of 116 °C . It is miscible in water .

Scientific Research Applications

Surface Modification and Flotation Enhancement

  • Ethanediamine is used to modify the mineral surface of malachite, enhancing its sulfidization and flotation behavior. This improvement is attributed to the increased formation of copper sulfide species and enhanced reactivity of sulfidization products, with potential industrial applications (Feng, Zhao, & Wen, 2018).

Selective Sensing Applications

  • A zinc-pamoate coordination polymer containing 1,2-ethanediamine demonstrates selective sensing of 2,4,6-trinitrophenol (TNP) and Cu2+ ions, showcasing its utility as a dual luminescence sensor (Ye et al., 2015).

Asymmetric Structure in Platinum Antitumor Agents

  • Ethanediamine-based platinum(II) complexes exhibit asymmetric structures, offering insights into the design of platinum antitumor agents targeting DNA for cancer treatment (Kiwada et al., 2017).

Conformational and Solvation Studies

  • Density functional theory studies of nonprotonated, monoprotonated, and diprotonated 1,2-ethanediamine reveal insights into hydrogen-bond formation, proton affinities, and the influence of solvation on conformations (De Corte, Schläpfer, & Daul, 2000).

Coordination Chemistry

  • Research on coordination polymers and dinuclear complexes involving 1,2-ethanediamine highlights its versatility in forming structurally diverse compounds, which could have implications in fields like catalysis (Khandar et al., 2013).

Safety And Hazards

Ethylenediamine is toxic and has serious adverse health effects when inhaled . It can cause severe skin burns and eye damage, respiratory irritation, allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

ethane-1,2-diamine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.2HNO3/c3-1-2-4;2*2-1(3)4/h1-4H2;2*(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONBHTQCMAUYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107-15-3 (Parent)
Record name 1,2-Ethanediamine, nitrate (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020829667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1066657
Record name Ethylenediamine dinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Ethanediamine, dinitrate

CAS RN

20829-66-7
Record name 1,2-Ethanediamine, nitrate (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020829667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, nitrate (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylenediamine dinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The reaction of ethylenediamine and ammonium nitrate is a quantitative acid-base reaction to form a salt, ethylenediamine dinitrate, and a weak base, ammonia, according to the following chemical equation: ##STR1## The basic reaction proceeds fairly rapidly but the product and byproduct may remain in a slurry state for several days prior to solidification. The product is explosive in the slurry state and may be used as is or poured into place for use as an explosive. The solidification of the product ethylenediamine dinitrate can be hastened by the removal of the byproduct ammonia. This can be accomplished by heating or otherwise removing the ammonia or by reacting the ammonia with an additional substance to form a solid.
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Synthesis routes and methods II

Procedure details

A process for preparing a composition according to claim 1, which comprises slowly adding ethylenediamine to a mixture including aqueous nitric acid, ammonium nitrate and potassium nitrate, to form ethylenediamine dinitrate, adding nitroguanidine and removing water from the composition by distillation.
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Synthesis routes and methods III

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U.S. Pat. No. 4,421,578 by Voreck, Jr., discloses an explosive mixture containing ammonium nitrate, potassium nitrate, nitroguanidine and ethylenediamine dinitrate. This composition was developed for explosive applications with an intent to replace TNT (2,4,6-trinitrotoluene). The eutectic formed when ammonium nitrate, ethylene diamine dinitrate and guanidine nitrate are mixed in the disclosed proportion has a melting temperature below 100° C. Propellant mixtures with such a low melting point are not suitable for applications such as automobile airbag inflators where temperature stability in excess of 107° C. is frequently required.
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Synthesis routes and methods IV

Procedure details

reacting ethylenediamine with aqueous nitric acid to form ethylenediamine dinitrate solution; and
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Synthesis routes and methods V

Procedure details

To a 3-liter, jacketed, round bottom flask with a bottom outlet and fitted with an addition funnel, stirrer, and thermometer were charged 790 grams of water and 339 grams of ethylenediamine. To this stirred solution was added, via the addition funnel, 1,006 grams of 70 weight percent HNO3. The temperature was maintained between 20° C. and 30° C. by circulating ice water through the jacket as the neutralization reaction proceeded and ethylenediamine dinitrate formed. The ethylenediamine dinitrate solution was then added, via the bottom outlet, to a 12-liter, round bottom flask fitted with a cooling bath and stirrer, which contained 6,145 grams of anhydrous, denatured ethanol cooled to about 3° C. The ethylenediamine dinitrate precipitated as a white crystalline solid. The slurry was stirred for 30 minutes, filtered, and the filter cake washed with about 1,000 grams of fresh denatured, anhydrous ethanol. On drying, 897 grams (95.4 percent yield, m.p. 187°-187.5° C.) of EDDN product was obtained. The EDDN was characterized by FT-IR (Fourier transform-infrared) spectroscopy, DSC (differential scanning calorimetry), and equivalent weight determination. The average particle size of the EDDN was measured using photomicrographs of the product, and was found to be 30 microns.
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